molecular formula C6H11NO B1590367 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 280-13-7

8-Oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B1590367
CAS No.: 280-13-7
M. Wt: 113.16 g/mol
InChI Key: POOPWPIOIMBTOH-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 8-Oxa-3-azabicyclo[3.2.1]octane is used as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various biological pathways .

Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyestuffs. Its versatility and reactivity make it a valuable intermediate in large-scale chemical production .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a lot of potential for future research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane can be achieved through various methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and reagents is common to achieve the desired enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while reduction can yield simpler amine derivatives .

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWPIOIMBTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476933
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-13-7
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-3-azabicyclo[3.2.1]octane
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8-Oxa-3-azabicyclo[3.2.1]octane
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8-Oxa-3-azabicyclo[3.2.1]octane
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8-Oxa-3-azabicyclo[3.2.1]octane
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8-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 6
8-Oxa-3-azabicyclo[3.2.1]octane

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